molecular formula C10H18O2 B13030807 3,3-Dimethyl-7-oxaspiro[3.5]nonan-1-ol

3,3-Dimethyl-7-oxaspiro[3.5]nonan-1-ol

Cat. No.: B13030807
M. Wt: 170.25 g/mol
InChI Key: USKOGWGMZOFPLT-UHFFFAOYSA-N
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Description

3,3-Dimethyl-7-oxaspiro[35]nonan-1-ol is a chemical compound with the molecular formula C10H18O2 It belongs to the class of spiro compounds, which are characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-7-oxaspiro[3.5]nonan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a ketone with a diol in the presence of an acid catalyst to form the spiro compound. The reaction conditions, such as temperature and solvent, are carefully optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. The use of advanced catalytic systems and optimized reaction conditions can enhance the scalability and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-7-oxaspiro[3.5]nonan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The hydroxyl group in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3,3-Dimethyl-7-oxaspiro[3.5]nonan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-7-oxaspiro[3.5]nonan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

  • 3,3-Dimethyl-1-oxaspiro[3.5]nonan-2-one
  • 3,3-Dimethyl-1-oxaspiro[3.5]nonan-2-ol
  • 3,3-Dimethyl-1-oxaspiro[3.5]nonan-3-one

Uniqueness

3,3-Dimethyl-7-oxaspiro[3.5]nonan-1-ol stands out due to its specific structural features, such as the position of the hydroxyl group and the spiro connection. These characteristics confer unique chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

3,3-dimethyl-7-oxaspiro[3.5]nonan-1-ol

InChI

InChI=1S/C10H18O2/c1-9(2)7-8(11)10(9)3-5-12-6-4-10/h8,11H,3-7H2,1-2H3

InChI Key

USKOGWGMZOFPLT-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C12CCOCC2)O)C

Origin of Product

United States

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